
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H2ClF3IN3. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences . The presence of chlorine, iodine, and trifluoromethyl groups in its structure makes it a valuable building block for various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyrimidine derivative.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Common reagents for this step include N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is essential for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is a precursor for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but lacks the iodine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: Contains a methyl group instead of an iodine atom
Uniqueness
The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, makes 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine unique. This combination of functional groups provides the compound with distinct reactivity and properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H2ClF3IN3 |
|---|---|
Peso molecular |
323.44 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H2ClF3IN3/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h(H2,11,12,13) |
Clave InChI |
NPZQJIHTAPDQGH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


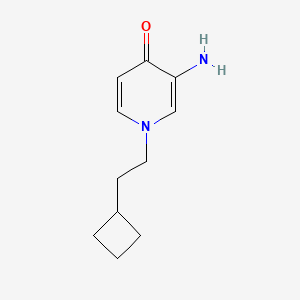
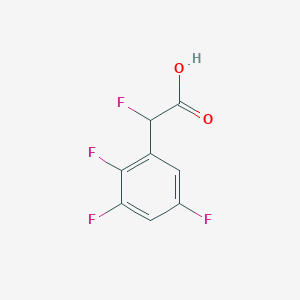
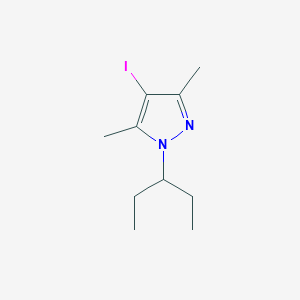
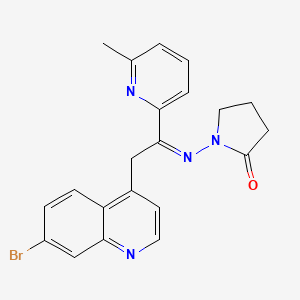
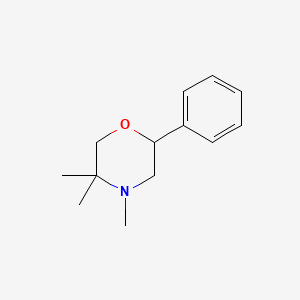
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)



![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
